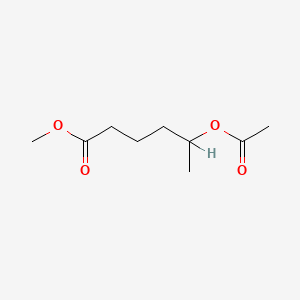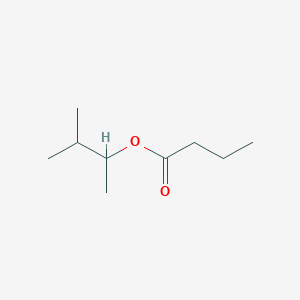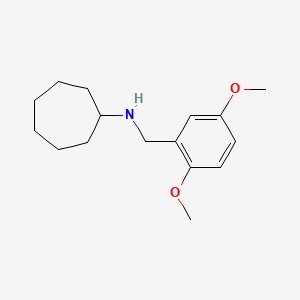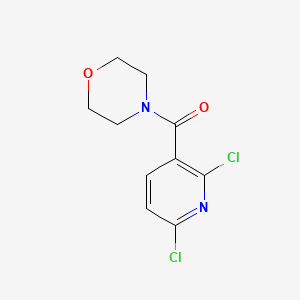
Tetrahexylstannane
Übersicht
Beschreibung
Tetrahexylstannane, also known as tetrahexyltin, is an organotin compound with the molecular formula C24H52Sn. It is characterized by the presence of four hexyl groups attached to a central tin atom. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahexylstannane can be synthesized through the reaction of hexylmagnesium bromide with tin tetrachloride. The reaction typically proceeds as follows:
SnCl4+4C6H13MgBr→Sn(C6H13)4+4MgBrCl
This reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents and products. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to handle the reagents and products efficiently. The purity of the final product is ensured through distillation and recrystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form hexylstannic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound are less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one or more hexyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran.
Substitution: Bromine, chlorine; reactions are usually performed in the presence of a catalyst like aluminum chloride.
Major Products:
Oxidation: Hexylstannic acid derivatives.
Reduction: Reduced organotin compounds with fewer hexyl groups.
Substitution: Various substituted organotin compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which tetrahexylstannane exerts its effects is primarily through its ability to form stable carbon-tin bonds. These bonds are crucial in various organic reactions, including coupling reactions and substitutions. The molecular targets and pathways involved depend on the specific application, such as the formation of new carbon-carbon bonds in organic synthesis or the interaction with biological molecules in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Tetraalkylstannanes: Compounds like tetramethylstannane and tetraethylstannane share similar structures but differ in the length of the alkyl chains.
Tetraalkynylstannanes: These compounds have alkynyl groups attached to the tin atom and are used in different types of coupling reactions.
Uniqueness: Tetrahexylstannane is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring specific hydrophobic characteristics and stability .
Eigenschaften
IUPAC Name |
tetrahexylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H13.Sn/c4*1-3-5-6-4-2;/h4*1,3-6H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMCVHRVFLVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Sn](CCCCCC)(CCCCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189474 | |
| Record name | Stannane, tetrahexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-83-8 | |
| Record name | Tetrahexylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, tetrahexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetrahexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-(2-propen-1-yloxy)-3-buten-1-yl]Benzene](/img/structure/B1617885.png)



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2e)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1617892.png)

